Human Hepatocyte ALT1 Protein Induction: AZD4619 Versus Fenofibric Acid
AZD4619 induces ALT1 protein expression in human hepatocytes in a dose-dependent manner, with a concentration-dependent increase documented in primary human hepatocyte cultures. Fenofibric acid, the active metabolite of fenofibrate, similarly increases ALT1 protein and mRNA expression in human hepatocytes; however, the two compounds exhibit divergent species selectivity [1]. While both compounds activate human PPARα and upregulate ALT1, AZD4619 fails to induce ALT1 in rat hepatocytes, whereas fenofibrate induces ALT1 across both human and rodent species [2]. The comparative data establish that AZD4619 offers human-specific ALT1 modulation not achievable with fenofibrate in cross-species experimental paradigms.
| Evidence Dimension | ALT1 protein expression induction in primary human hepatocytes |
|---|---|
| Target Compound Data | AZD4619: dose-dependent increase in ALT1 protein expression in human primary hepatocytes |
| Comparator Or Baseline | Fenofibric acid: increased ALT1 protein and mRNA expression in human hepatocytes |
| Quantified Difference | AZD4619: human-selective induction; fenofibric acid: induction in both human and rat hepatocytes |
| Conditions | Primary human hepatocyte culture; in vitro treatment with PPARα agonists |
Why This Matters
Researchers requiring human-specific ALT1 modulation for translational studies or mechanistic investigation of PPARα-mediated hepatocyte responses must select AZD4619 over fenofibrate to avoid confounding rodent-active effects.
- [1] Thulin P, et al. PPARalpha regulates the hepatotoxic biomarker alanine aminotransferase (ALT1) gene expression in human hepatocytes. Toxicol Appl Pharmacol. 2008 Aug 15;231(1):1-9. View Source
- [2] Thulin P, et al. The peroxisome proliferator-activated receptor α agonist, AZD4619, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels. Int J Mol Med. 2016 Sep;38(3):961-8. View Source
